molecular formula C18H18N4O2S B2889608 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide CAS No. 946322-32-3

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

Cat. No. B2889608
CAS RN: 946322-32-3
M. Wt: 354.43
InChI Key: YXVGOXRVCNNQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazine derivative, and it has been synthesized using different methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Darwish, Kheder, and Farag (2010) detailed the synthesis of pyridine, pyridazine, thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety, starting from a versatile compound similar to 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide. The synthesized compounds showed moderate antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Facilitating Synthesis of Heterocyclic Compounds

Another research conducted by Farag, Kheder, and Mabkhot (2009) utilized a compound structurally related to 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide for the synthesis of pyrazole, thiophene, thiazole, and thiadiazole derivatives. These compounds were also evaluated for their antimicrobial properties and demonstrated moderate activity, highlighting their significance in medicinal chemistry (Farag, Kheder, & Mabkhot, 2009).

Novel Heterocyclic Derivatives

Eljazi I. Al-Afaleq and S. Abubshait (2001) reported the formation of novel pyrazole-o-aminonitriles using a precursor that shares a core structure with 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide. These intermediates were further utilized to synthesize unreported pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, expected to have considerable chemical and pharmacological activities. This study showcases the versatility of such compounds in synthesizing diverse heterocyclic derivatives with potential biological applications (Al-Afaleq & Abubshait, 2001).

properties

IUPAC Name

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-4-6-14(7-5-13)15-8-9-17(24)22(21-15)11-2-3-16(23)20-18-19-10-12-25-18/h4-10,12H,2-3,11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGOXRVCNNQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

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